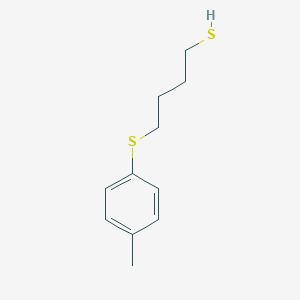

4-(4-Methylphenyl)sulfanylbutane-1-thiol

Description

Properties

IUPAC Name |

4-(4-methylphenyl)sulfanylbutane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16S2/c1-10-4-6-11(7-5-10)13-9-3-2-8-12/h4-7,12H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNXYIJOVFUPIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Thiol compounds, including 4-(4-Methylphenyl)sulfanylbutane-1-thiol, are recognized for their potential antimicrobial properties. Research indicates that thiol-functionalized compounds can enhance the efficacy of existing antimicrobial agents by improving their solubility and stability. For instance, studies on benzosiloxaboroles have shown promising results in antimicrobial applications when modified with thiol groups .

Drug Development

The synthesis of new drugs often involves the incorporation of thiols due to their ability to form disulfide bonds, which are crucial for the stability of protein structures. This compound may serve as a precursor in the development of novel therapeutic agents targeting specific diseases. Its structure allows for modifications that can enhance biological activity and reduce toxicity .

Materials Science

Polymer Chemistry

In materials science, thiols are used to create cross-linked polymers, which exhibit enhanced mechanical properties and thermal stability. This compound can be utilized in the synthesis of such polymers, contributing to the development of advanced materials for various applications, including coatings and adhesives.

Nanotechnology

Thiol compounds play a significant role in nanotechnology, particularly in the functionalization of nanoparticles. By attaching this compound to nanoparticles, researchers can improve their biocompatibility and targeting capabilities for drug delivery systems . This functionalization enhances the interaction between nanoparticles and biological systems.

Environmental Applications

Environmental Remediation

Thiol compounds have been investigated for their ability to bind heavy metals and other pollutants, making them suitable for environmental remediation applications. The use of this compound in this context could facilitate the removal of toxic substances from contaminated water sources through adsorption processes.

Sensing Applications

The unique reactivity of thiols allows them to be employed in developing sensors for detecting environmental pollutants. This compound can be integrated into sensor designs to enhance sensitivity and selectivity for specific analytes, such as heavy metals or organic pollutants .

Case Studies and Research Findings

Chemical Reactions Analysis

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides or sulfonic acids, depending on conditions:

Example :

Nucleophilic Substitution

The thiol group acts as a nucleophile in Sₙ2 reactions with alkyl halides:

| Substrate | Reaction Partner | Conditions | Product |

|---|---|---|---|

| Thiolate anion | CH₃I | DMF, Cs₂CO₃ | Methylated sulfide (R-S-CH₃) |

| Thiol | Benzyl bromide | Phase-transfer catalysis | Benzyl sulfide derivative |

Key Insight :

-

Steric hindrance from the 4-methylphenyl group reduces reaction rates compared to unsubstituted analogs .

Biological Interactions

Thiol-disulfide exchange reactions are critical in redox biochemistry:

| Biological Target | Interaction | Outcome |

|---|---|---|

| Glutathione (GSH) | Disulfide bond formation | Oxidizes to GSSG, regenerated by FADH₂ |

| Cysteine residues in proteins | Thiolate attack | Stabilizes protein tertiary structure |

Comparative Reactivity :

| Compound | Thiol pKa | Oxidation Potential (V) |

|---|---|---|

| This compound | 10.2 | +0.45 |

| Butane-1-thiol | 10.0 | +0.42 |

| Glutathione | 8.7 | +0.25 |

Thermal and Photochemical Stability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Differences

The compound’s closest analogs differ in functional groups and substituents, influencing their physicochemical and biological properties:

Table 1: Structural Comparison

Physicochemical Properties

- This compound: Thiols typically exhibit lower boiling points than alcohols due to weaker hydrogen bonding.

- 4-[(4-Methylphenyl)sulfanyl]butan-2-one : The ketone group increases polarity, improving solubility in polar solvents. Its synthesis via the thia-Michael reaction highlights utility as a precursor for bioactive molecules .

- Disulfonamide 5a : Exhibits a high melting point (223–225°C) due to strong hydrogen bonding and sulfonamide crystallinity .

Table 2: Key Properties

| Compound Name | Melting Point (°C) | Solubility | Reactivity Highlights |

|---|---|---|---|

| This compound | Not reported | Likely hydrophobic | Nucleophilic thiol, redox-active |

| 4-[(4-Methylphenyl)sulfanyl]butan-2-one | Not reported | Moderate polarity | Electrophilic ketone, Michael acceptor |

| Disulfonamide 5a | 223–225 | Polar aprotic solvents | Acidic NH, hydrogen-bond donor |

Q & A

Q. Methodological Answer :

- ¹H/¹³C NMR : Identify protons adjacent to sulfur (δ ~2.5–3.5 ppm for SCH₂; δ ~1.6 ppm for SH after D₂O exchange) .

- IR Spectroscopy : Confirm thiol (-SH stretch ~2550 cm⁻¹) and sulfide (C-S stretch ~700 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ and fragmentation patterns (e.g., loss of -SH group) .

Advanced: How can computational modeling predict the reactivity of the thiol group in catalytic applications?

Q. Methodological Answer :

- DFT Calculations : Use Gaussian16 to model transition states for thiol-disulfide exchange or nucleophilic attack. Focus on Fukui indices to identify electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., in water/DMSO) to predict aggregation behavior or stability .

- Validate with experimental kinetics (e.g., UV-Vis monitoring of thiolate anion formation at λ = 412 nm) .

Basic: What are the stability challenges for this compound, and how can they be mitigated?

Q. Methodological Answer :

- Oxidation Sensitivity : The thiol group oxidizes to disulfides in air. Store under N₂ at -20°C with stabilizers (e.g., 0.1% BHT) .

- pH-Dependent Degradation : Avoid basic conditions (pH > 9) to prevent deprotonation and accelerated oxidation. Use buffered solutions (pH 4–6) for handling .

Advanced: How can structure-activity relationship (SAR) studies improve biological activity?

Q. Methodological Answer :

- Systematic Modifications : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -NO₂) or bulky substituents to assess antimicrobial potency via MIC assays .

- Docking Simulations : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .

- In Vivo Testing : Evaluate toxicity in model organisms (e.g., C. elegans) to correlate structural changes with bioavailability .

Basic: What analytical methods are suitable for quantifying impurities in synthesized batches?

Q. Methodological Answer :

- HPLC-PDA : Use a C18 column with mobile phase (MeOH:H₂O, 70:30) and UV detection at 254 nm. Calibrate against certified reference standards .

- GC-MS : Identify volatile byproducts (e.g., disulfides) with a DB-5MS column and EI ionization .

Advanced: How can environmental impact assessments guide sustainable research practices?

Q. Methodological Answer :

- Biodegradability Tests : Follow OECD 301F to measure mineralization in activated sludge .

- Ecotoxicology : Use Daphnia magna acute toxicity assays (OECD 202) to determine LC₅₀ values .

- QSAR Models : Predict bioaccumulation potential using EPI Suite™ based on logP and molecular weight .

Basic: What crystallization strategies improve single-crystal yield for X-ray analysis?

Q. Methodological Answer :

- Solvent Diffusion : Layer hexane over a saturated DCM solution to induce slow crystal growth .

- Seeding : Introduce microcrystals from prior batches to overcome nucleation barriers .

Advanced: How do electronic effects of substituents influence electrochemical behavior?

Q. Methodological Answer :

- Cyclic Voltammetry : Measure oxidation potentials (e.g., thiol to disulfide at ~0.5 V vs. Ag/AgCl) in acetonitrile with 0.1 M TBAPF₆ .

- Spectroelectrochemistry : Correlate redox events with UV-Vis spectral changes (e.g., loss of -SH absorbance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.